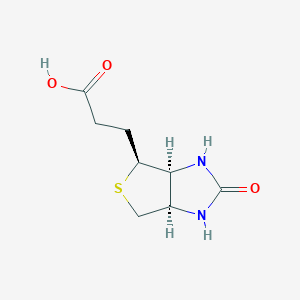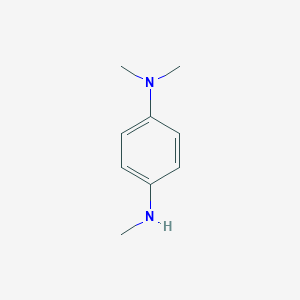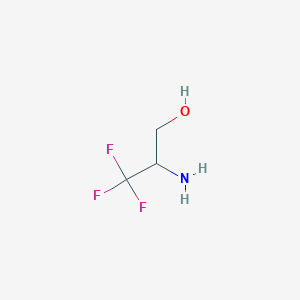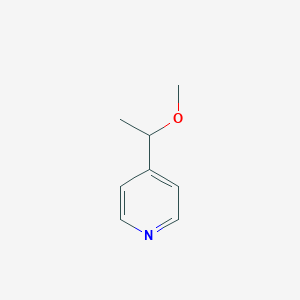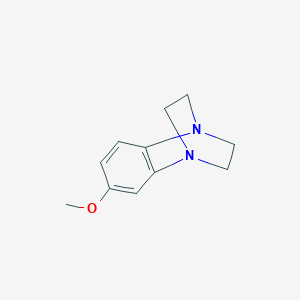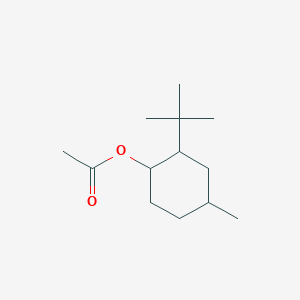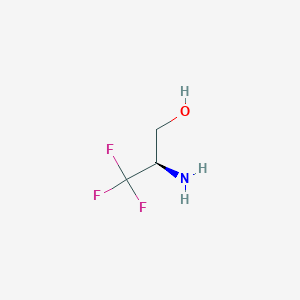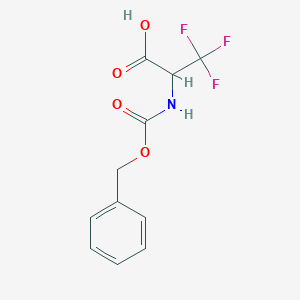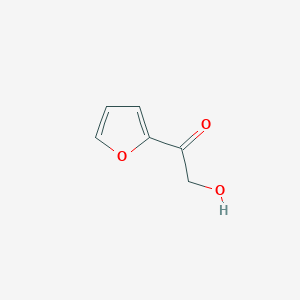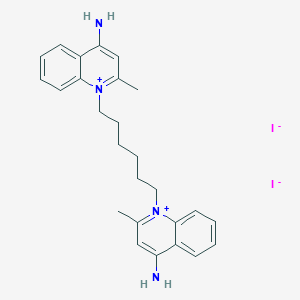
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a chemical compound that belongs to the class of quaternary ammonium salts. It is commonly referred to as 'bisquaternary ammonium salt' or 'bisQAS.' This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It is also thought to inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division.
Biochemische Und Physiologische Effekte
Studies have shown that '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has low toxicity and does not affect normal human cells. It has been found to have potent antibacterial and antifungal activity against various strains of bacteria and fungi. In cancer cell lines, it has shown significant inhibition of cell growth and induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium).' One area of interest is its use in combination with other antibacterial and antifungal agents to enhance their efficacy. Another potential direction is its use in developing new cancer treatments that target specific types of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
In conclusion, '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a promising compound that has shown potential applications in medicinal chemistry, biochemistry, and pharmacology. Its broad-spectrum antibacterial and antifungal activity and low toxicity make it an attractive candidate for further research and development. With further studies, this compound could potentially lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' involves the reaction of 4-amino-2-methylquinoline with hexamethylene dibromide in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous or organic solvent, and the product is obtained as a white crystalline solid after purification.
Wissenschaftliche Forschungsanwendungen
'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is medicinal chemistry, where it has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth.
Eigenschaften
CAS-Nummer |
125093-38-1 |
|---|---|
Produktname |
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium) |
Molekularformel |
C26H32N4+2 |
Molekulargewicht |
654.4 g/mol |
IUPAC-Name |
1-[6-(4-amino-2-methylquinolin-1-ium-1-yl)hexyl]-2-methylquinolin-1-ium-4-amine;diiodide |
InChI |
InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H |
InChI-Schlüssel |
LINDRLLQNAMAOH-UHFFFAOYSA-P |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
Synonyme |
1,1'-hexamethylenebis(4-amino-2-methylquinolinium) 1,1-HECA HECA iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
